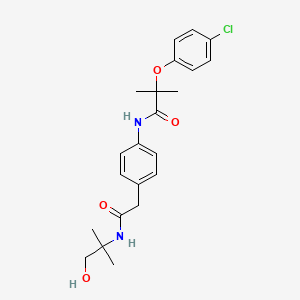

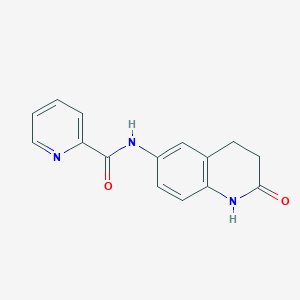

![molecular formula C23H17N3O3S B2359862 2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide CAS No. 710286-49-0](/img/structure/B2359862.png)

2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide” is a versatile chemical compound with immense potential in scientific research. It is also known as N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their corresponding hydrazides and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides were prepared on the basis of the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione . The parent thione was produced by a convenient novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by elemental analyses, 1H and 13C NMR . The quinoxaline ring has been proved as a suitable scaffold carrying a peptidomimetic side chain in position 3 .Chemical Reactions Analysis

The S-substituted ester methyl 3-((3-phenyl-1,2-dihydroquinoxalin-2-yl)sulfanyl)propanoate is an excellent precursor for the structure modification of the quinoxaline ring system at the sulfur atom and the introduction of either amino acid or alkyl amine residues via the azide coupling method .Scientific Research Applications

Antimicrobial and Antifungal Agents

A study by Ahmed et al. (2018) synthesized new lipophilic acetamide derivatives, including compounds similar in structure to the requested chemical, which demonstrated promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, as well as appreciable antifungal activity. These findings suggest potential applications in developing new antimicrobial and antifungal therapies (Ahmed et al., 2018).

Anticancer Activity

Research by El Rayes et al. (2019) on derivatives of quinoxaline, akin to the compound of interest, demonstrated significant anticancer activity against human cancer cell lines, indicating their potential as cytotoxic agents. This suggests that such compounds could be optimized for anticancer therapies (El Rayes et al., 2019).

Environmental Impact and Degradation

A study by Urbano et al. (2017) focused on the degradation of sulfaquinoxaline (a compound related in class to the requested chemical) by ozonation, evaluating the efficiency of degradation and the influence of pH and ozone dose. This research is vital for understanding the environmental impact and degradation pathways of such compounds (Urbano et al., 2017).

Antioxidant Activity

The synthesis and characterization of coordination complexes involving pyrazole-acetamide derivatives by Chkirate et al. (2019) highlighted the significant antioxidant activity of these compounds. Such findings open avenues for exploring these compounds as potential antioxidants in pharmaceutical applications (Chkirate et al., 2019).

Synthesis and Evaluation as Potent Agents

Kumar et al. (2012) synthesized thiazolidinone derivatives based on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, demonstrating potent antibacterial and antifungal activities. This indicates the compound's relevance in developing new antibacterial and antifungal agents (Kumar et al., 2012).

Mechanism of Action

Future Directions

The future directions in the research of similar compounds involve the design of new derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality . The structure-activity relationship of the tested compounds provides crucial information for further design and development .

properties

IUPAC Name |

N-(2-benzoylphenyl)-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O3S/c27-20(14-30-23-22(29)25-18-12-6-7-13-19(18)26-23)24-17-11-5-4-10-16(17)21(28)15-8-2-1-3-9-15/h1-13H,14H2,(H,24,27)(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBPQIGADCDQSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2359780.png)

![2,9-Dioxadispiro[2.1.35.33]undecane](/img/structure/B2359781.png)

![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/no-structure.png)

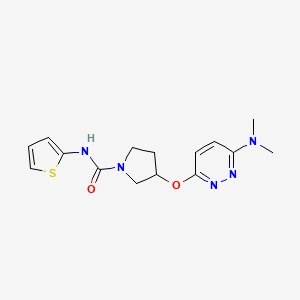

![3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2359785.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pteridin-4-amine](/img/structure/B2359787.png)

![ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2359788.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2359793.png)

![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2359799.png)